molecular formula C3H7NO3 B558792 cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid CAS No. 63216-49-9

cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Katalognummer: B558792
CAS-Nummer: 63216-49-9
Molekulargewicht: 243,31 g/mole
InChI-Schlüssel: BMYNFMYTOJXKLE-REOHCLBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 243,31 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.15 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63216-49-9
Record name rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Structural Significance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of cis-Boc-2-aminocyclohexanecarboxylic Acid

Cis-Boc-2-aminocyclohexanecarboxylic acid is a conformationally constrained, non-proteinogenic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its rigid cyclohexane backbone serves as a scaffold for creating peptidomimetics and other complex molecules with defined three-dimensional structures. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in peptide synthesis, enabling selective amide bond formation.[1]

Given its pivotal role, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise, atom-level information about the molecule's structure, stereochemistry, and conformational dynamics. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of cis-Boc-2-aminocyclohexanecarboxylic acid, blending theoretical principles with practical, field-proven insights for its characterization.

Molecular Structure and Stereochemical Considerations

The defining feature of the target molecule is the cis relationship between the carboxylic acid (-COOH) and the N-Boc-amino group (-NHBoc) on the cyclohexane ring. This stereochemistry forces one substituent into an axial position and the other into an equatorial position in the dominant, low-energy chair conformation. This has profound and predictable consequences for the NMR spectrum, particularly the coupling constants between protons on C1 and C2.

Caption: Molecular structure with atom numbering for NMR assignments.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while spin-spin coupling (J) reveals information about neighboring protons, confirming connectivity and stereochemistry.

Causality and Interpretation of Proton Signals
  • Labile Protons (NH and COOH):

    • Amide Proton (H-N): The amide proton typically appears as a broad singlet or a doublet (if coupling to H2 is resolved) in the range of δ 6.5-8.0 ppm. Its chemical shift and sharpness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

    • Carboxylic Acid Proton (H-O): This is the most deshielded proton, appearing as a very broad singlet far downfield, typically δ 10-13 ppm.[2] In protic solvents like DMSO-d₆, it is readily observable, whereas in solvents like D₂O, it will exchange for deuterium and become invisible.

  • Cyclohexane Ring Protons (H1-H6):

    • H1 and H2: These protons are adjacent to electron-withdrawing groups (carbonyl and amide, respectively), causing them to be deshielded relative to the other ring protons. They are expected to appear in the δ 2.5-4.5 ppm range. The cis relationship is confirmed by the coupling constant, ³J(H1,H2). In the most stable chair conformation, these protons will have an axial-equatorial or equatorial-axial relationship, resulting in a relatively small coupling constant (typically 2-5 Hz), which is a key diagnostic feature.

    • Methylene Protons (H3, H4, H5, H6): The remaining eight protons on the cyclohexane ring are not adjacent to activating groups and will appear in the more shielded aliphatic region, typically as complex, overlapping multiplets between δ 1.2 and 2.2 ppm. Their signals are often difficult to assign individually without advanced 2D NMR techniques.

  • Boc Protecting Group Protons:

    • The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds. They give rise to a sharp, intense singlet at approximately δ 1.4 ppm. This signal serves as an excellent internal reference point for integration, as it represents nine protons.

Data Presentation: Expected ¹H NMR Assignments

The following table summarizes the expected chemical shifts and multiplicities for the key protons in cis-Boc-2-aminocyclohexanecarboxylic acid, assuming an acquisition in DMSO-d₆.[3]

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH10.0 - 13.0Broad Singlet (br s)-1H
NH6.5 - 8.0Doublet (d) or Broad~8-10 Hz (coupling to H2)1H
H23.8 - 4.2Multiplet (m)³J(H1,H2) ≈ 2-5 Hz1H
H12.5 - 2.9Multiplet (m)³J(H1,H2) ≈ 2-5 Hz1H
H3-H61.2 - 2.2Complex Multiplets (m)-8H
C(CH₃)₃~1.4Singlet (s)-9H

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a direct count of the carbon environments and valuable information about their functional groups.

Causality and Interpretation of Carbon Signals
  • Carbonyl Carbons:

    • Carboxylic Acid (C=O): The carboxyl carbon is highly deshielded and appears in the δ 170-185 ppm region.[2]

    • Boc Carbonyl (NC=O): The amide/carbamate carbonyl is also significantly deshielded, typically found in the δ 155-160 ppm range. Studies have shown that the chemical shifts of these carbonyl groups are sensitive to solvent polarity, shifting downfield in more polar solvents.[4]

  • Boc Group Carbons:

    • Quaternary Carbon (C(CH₃)₃): The central quaternary carbon of the Boc group is found around δ 78-80 ppm.

    • Methyl Carbons (-CH₃): The three equivalent methyl carbons are highly shielded, appearing as a strong signal around δ 28-30 ppm.

  • Cyclohexane Ring Carbons:

    • C1 and C2: These carbons, being directly attached to the electron-withdrawing substituents, are deshielded compared to the other ring carbons. They are expected in the δ 45-60 ppm range.

    • C3-C6: The remaining four methylene carbons of the cyclohexane ring will appear in the shielded aliphatic region, typically between δ 20-35 ppm.

Data Presentation: Expected ¹³C NMR Assignments
Assignment Expected Chemical Shift (δ, ppm)
COOH173 - 178
NCOO (Boc)155 - 160
C (CH₃)₃ (Boc)78 - 80
C148 - 52
C253 - 57
C3, C4, C5, C620 - 35
C(C H₃)₃ (Boc)28 - 30

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data relies on a robust and well-documented experimental procedure. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Workflow Diagram: From Sample to Spectrum

prep Step 1: Sample Preparation ~10-20 mg of sample ~0.7 mL of DMSO-d6 Add TMS as internal standard vortex Step 2: Solubilization Vortex until fully dissolved prep->vortex Ensure homogeneity transfer Step 3: Transfer Transfer solution to a clean, dry 5mm NMR tube vortex->transfer instrument Step 4: Instrument Setup Insert sample, lock, and shim Load standard acquisition parameters transfer->instrument acquire_h1 Step 5: Acquire ¹H Spectrum (e.g., zg30 pulse program) ~16-32 scans instrument->acquire_h1 Tune probe acquire_c13 Step 6: Acquire ¹³C Spectrum (e.g., zgpg30 pulse program) ~1024-2048 scans acquire_h1->acquire_c13 process Step 7: Data Processing Fourier Transform, Phase Correction, Baseline Correction, Integration acquire_c13->process analyze Step 8: Analysis & Reporting Assign peaks, verify structure, and report findings process->analyze Final spectrum

Caption: Standard operating procedure for NMR data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of cis-Boc-2-aminocyclohexanecarboxylic acid into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of exchangeable NH and OH protons.[3]

    • Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

    • Vortex the vial until the sample is completely dissolved.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the tube into the NMR spectrometer (e.g., a 500 MHz instrument).[3]

    • Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. Accumulate 16 to 32 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse-and-acquire experiment. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • For the ¹H spectrum, calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.

    • For the ¹³C spectrum, calibrate the chemical shift scale using the solvent peak (DMSO-d₆ at δ ≈ 39.52 ppm) or TMS (δ = 0.00 ppm).

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of cis-Boc-2-aminocyclohexanecarboxylic acid. The ¹H NMR spectrum confirms the presence of all key functional groups and, most critically, provides stereochemical proof of the cis configuration through the measurement of the H1-H2 coupling constant. The ¹³C NMR spectrum complements this by confirming the carbon skeleton and the total number of unique carbon environments. The methodologies and spectral interpretations outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently verify the identity, purity, and structure of this important synthetic building block.

References

  • N-Boc-(+/-)-cis-2-amino-cyclohexane-carboxylic acid Information. SQUARIX. [Link]

  • 2-Aminocyclohexanecarboxylic acid General Information. PubChem, National Institutes of Health. [Link]

  • (1S,2R)-2-aminocyclohexane-1-carboxylic acid Information. PubChem, National Institutes of Health. [Link]

  • Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. University of Wisconsin–Madison. [Link]

  • Synthesis and Characterization of cis-(RNC)(2)Pt-II Species. ResearchGate. [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Useful Spectroscopic Data. University of Colorado Boulder. [Link]

  • Synthesis and characterization of cyanocobalamin conjugates with Pt(II) complexes. ScienceDirect. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Coupling constant for cis and trans alkene. YouTube. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Lecture 3: Coupling Constants. Eugene E. Kwan, Harvard University. [Link]

  • Coupling constants. Duke University NMR Center. [Link]

Sources

The Stereochemical Landscape of cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chirality in Saturated Carbocycles for Pharmaceutical Innovation

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. The non-proteinogenic amino acid, cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, represents a fascinating and highly relevant chiral building block for the design of novel therapeutics. Its constrained cyclohexane backbone imparts a defined spatial orientation to the amino and carboxylic acid functionalities, making it an invaluable scaffold for mimicking peptide turns, generating unique peptidomimetics, and exploring new regions of chemical space.

This in-depth technical guide provides a comprehensive exploration of the stereochemistry of this compound. We will delve into the fundamental principles governing its conformational behavior, diastereoselective synthetic strategies, methodologies for chiral resolution, and the analytical techniques essential for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of this versatile building block in their research and development endeavors.

The Fundamental Stereochemistry: A Tale of Two Stereocenters and a Flipping Ring

This compound possesses two contiguous stereocenters at the C1 and C2 positions of the cyclohexane ring. The cis designation dictates that the amino and carboxylic acid groups reside on the same face of the ring. This seemingly simple descriptor, however, gives rise to a complex and dynamic stereochemical profile governed by the conformational flexibility of the cyclohexane ring.

The cyclohexane ring predominantly exists in a low-energy chair conformation to minimize angular and torsional strain. In a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial position while the other assumes an equatorial position.[1][2][3] This leads to a dynamic equilibrium between two chair conformers, which can be interconverted through a process known as ring flipping.

Figure 1: Conformational Equilibrium of this compound.

The relative stability of these two conformers is dictated by the steric bulk of the substituents. The tert-butoxycarbonyl (Boc) group is significantly larger than the carboxylic acid group. Consequently, the conformer in which the bulky -NHBoc group occupies the more sterically favored equatorial position will be the major contributor to the overall population at equilibrium. This conformational preference is a key determinant of the molecule's overall shape and how it presents its functional groups for intermolecular interactions.

Diastereoselective Synthesis: Forging the cis Configuration

The synthesis of this compound necessitates a diastereoselective approach to ensure the correct relative stereochemistry between the C1 and C2 substituents. While numerous methods exist for the synthesis of aminocyclohexanecarboxylic acids, achieving high cis selectivity can be challenging. A robust strategy involves the catalytic hydrogenation of an aromatic precursor, followed by protection of the amino group.

Experimental Protocol: Synthesis of a cis-2-Aminocyclohexanecarboxylic Acid Derivative

This protocol is adapted from a reported synthesis of a trihydroxylated cis-2-aminocyclohexanecarboxylic acid derivative, which provides a reliable method for establishing the cis stereochemistry.[4][5]

StepProcedureRationale
1 Catalytic Hydrogenation: A solution of 2-aminobenzoic acid in a suitable solvent (e.g., methanol, acetic acid) is subjected to hydrogenation at elevated pressure in the presence of a rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) catalyst.The hydrogenation of the aromatic ring is often stereoselective, with the catalyst directing the addition of hydrogen from one face of the ring, leading to the formation of the cis isomer as the major product.
2 Boc Protection: The resulting crude cis-2-aminocyclohexanecarboxylic acid is dissolved in a mixture of dioxane and water. Sodium bicarbonate is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc)₂O. The reaction is stirred at room temperature until complete.The Boc group is a widely used protecting group for amines in peptide synthesis due to its stability under a variety of conditions and its facile removal with acid.[6][7]
3 Purification: The reaction mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the pure cis isomer.Purification is crucial to remove any residual trans isomer that may have formed during the hydrogenation step.

Chiral Resolution: Isolating the Enantiomers

As a racemic mixture, this compound must be resolved into its individual enantiomers to be useful in stereospecific applications such as asymmetric synthesis and the development of chiral drugs. The classical method for resolving a racemic carboxylic acid involves the formation of diastereomeric salts with a chiral base.[8]

Proposed Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This proposed protocol is based on a successful resolution of racemic 2-aminocyclohexanol derivatives using mandelic acid and can be adapted for the target molecule.[9]

cluster_0 Resolution Workflow Racemic Mixture (±)-cis-2-(Boc-amino)cyclohexanecarboxylic acid Diastereomeric Salts Mixture of Diastereomeric Salts ((+)-acid-(-)-base and (+)-acid-(+)-base) Racemic Mixture->Diastereomeric Salts + Chiral Base Chiral Base (+)-Mandelic Acid Amide Chiral Base->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Separated Salts Separated Diastereomeric Salts Fractional Crystallization->Separated Salts Acidification Acidification Separated Salts->Acidification Enantiomers Enantiomerically Pure (+)- and (-)-cis-2-(Boc-amino)cyclohexanecarboxylic acid Acidification->Enantiomers

Figure 2: Workflow for Chiral Resolution.

StepProcedureRationale
1 Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., ethanol, isopropanol). A solution of a single enantiomer of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or a derivative of mandelic acid) is added.The reaction between the racemic acid and the enantiomerically pure base forms a mixture of two diastereomeric salts. These diastereomers have different physical properties, such as solubility.
2 Fractional Crystallization: The solution is allowed to cool slowly, inducing the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.The difference in solubility between the two diastereomeric salts allows for their separation by fractional crystallization.
3 Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched free acid.Acidification breaks the ionic bond of the salt, allowing for the isolation of the desired enantiomer.
4 Isolation of the Second Enantiomer: The mother liquor from the fractional crystallization, now enriched in the more soluble diastereomer, can be treated in a similar manner to isolate the other enantiomer.This allows for the recovery of both enantiomers from the original racemic mixture.

An alternative and increasingly popular method for chiral resolution is through enzymatic kinetic resolution.[10][11][12][13] This technique utilizes the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction.

Analytical Characterization and Stereochemical Confirmation

Unambiguous confirmation of the stereochemistry of this compound is paramount. A combination of spectroscopic and analytical techniques is employed to determine the relative (cis/trans) and absolute (R/S) configuration.

4.1. NMR Spectroscopy: A Window into Molecular Geometry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic molecules.

  • ¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons on the cyclohexane ring are highly dependent on their dihedral angle. In the cis isomer, the protons at C1 and C2 will have a characteristic coupling constant that is different from that of the trans isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents.

  • 2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the relative stereochemistry. For the cis isomer, a cross-peak between the protons at C1 and C2 is expected, indicating their spatial proximity on the same face of the ring.

4.2. X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides a definitive, three-dimensional structure of a molecule in the solid state.[14][15] Obtaining a suitable crystal of this compound or a derivative allows for the direct visualization of the relative and absolute stereochemistry of the molecule. The crystal structure of a trihydroxylated derivative of cis-2-aminocyclohexanecarboxylic acid has been reported, providing strong evidence for the conformational preferences of this class of molecules.[4][5]

4.3. Chiroptical Methods: Probing Chirality with Polarized Light

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[16] The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparison with theoretical calculations or with the spectra of known compounds.

Applications in Drug Discovery and Beyond

The enantiomerically pure forms of this compound are valuable building blocks in several areas of pharmaceutical and chemical research:

  • Peptidomimetics: The constrained cyclohexane backbone can be used to create conformationally restricted peptide analogues with enhanced metabolic stability and receptor selectivity.

  • Foldamers: These molecules can be incorporated into synthetic oligomers (foldamers) that adopt well-defined secondary structures, mimicking the folding patterns of natural biopolymers.[17]

  • Asymmetric Synthesis: The chiral scaffold can be utilized as a starting material for the synthesis of other complex chiral molecules.

Conclusion: A Stereochemically Rich Scaffold for Future Innovation

The stereochemistry of this compound is a multifaceted subject with profound implications for its application in drug discovery and materials science. A thorough understanding of its conformational equilibrium, coupled with robust methods for its diastereoselective synthesis and chiral resolution, empowers researchers to harness its unique three-dimensional structure for the rational design of novel molecules with tailored properties. The analytical techniques outlined in this guide provide the necessary tools for the unambiguous stereochemical characterization that is fundamental to advancing the science of drug development. As the demand for more sophisticated and specific therapeutic agents continues to grow, the importance of well-characterized, stereochemically pure building blocks like this compound will undoubtedly continue to rise.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. (2023). [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. (2023). [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • 2-Aminocyclohexanecarboxylic acid. PubChem. (2026). [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. (2023). [Link]

  • Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry. (1999). [Link]

  • Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry. (2006). [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. (2022). [Link]

  • Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. (2013). [Link]

  • Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... ResearchGate. (2017). [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Semantic Scholar. (2023). [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. (2018). [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. (2023). [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. National Institutes of Health. (2017). [Link]

  • Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. PubMed. (2014). [Link]

  • 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry | OpenStax. (2023). [Link]

  • Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. (2014). [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. (2023). [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. chemrxiv. (2025). [Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure an. University of Wisconsin–Madison. (2000). [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. University of Birmingham. (2020). [Link]

  • Cis-1,2-Disubstituted Cyclohexane A controversial exception. YouTube. (2015). [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. (2023). [Link]

  • cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. Royal Society of Chemistry. (2013). [Link]

  • Understanding X-Ray Crystallography Structures. LabXchange. (2023). [Link]

  • The Simplifying Synthesis Ultimate Guide To Conformational Analysis. YouTube. (2021). [Link]

  • Peptide Synthesis with the Boc Protecting Group. YouTube. (2020). [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. (2025). [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. (2024). [Link]

  • Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. ResearchGate. (2025). [Link]

  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. National Institutes of Health. (2022). [Link]

  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. National Institutes of Health. (2021). [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health. (2020). [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. (2024). [Link]

Sources

Methodological & Application

Application Notes and Protocols for HBTU Activation of cis-Boc-2-aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

In the landscape of modern drug discovery and peptide chemistry, the synthesis of structurally complex molecules is paramount. Non-natural amino acids, particularly cyclic beta-amino acids, are of significant interest due to their ability to impart conformational rigidity and enhanced metabolic stability to peptides and peptidomimetics. cis-Boc-2-aminocyclohexanecarboxylic acid is a valuable building block in this regard; however, its inherent steric hindrance presents a considerable challenge for efficient amide bond formation.

This technical guide provides a comprehensive overview and a detailed protocol for the successful activation and coupling of cis-Boc-2-aminocyclohexanecarboxylic acid using the highly efficient aminium-based coupling reagent, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). We will delve into the mechanistic underpinnings of HBTU activation, provide a field-proven experimental protocol, and address potential challenges and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Rationale Behind HBTU: Overcoming Steric Barriers

Standard amide coupling reagents, such as carbodiimides, often prove inefficient when dealing with sterically demanding substrates like cis-Boc-2-aminocyclohexanecarboxylic acid.[1] HBTU has emerged as a reagent of choice for such challenging couplings due to its rapid and efficient activation of carboxylic acids.[2]

The mechanism of HBTU activation involves the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester intermediate. This process is facilitated by a base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The HOBt ester is then susceptible to nucleophilic attack by the amine coupling partner, leading to the formation of the desired amide bond with minimal racemization.[3] The addition of HOBt as an additive can further suppress racemization.[4]

HBTU_Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid cis-Boc-2-aminocyclohexanecarboxylic Acid (R-COOH) HBTU HBTU HOBt_Ester Active HOBt Ester Carboxylic_Acid->HOBt_Ester HBTU, Base Base Base (e.g., DIPEA) HBTU->HOBt_Ester Base->HOBt_Ester Amide_Product Amide Product HOBt_Ester->Amide_Product Amine Amine Primary Amine (R'-NH2) Amine->Amide_Product

Figure 1: HBTU Activation and Amide Bond Formation. A simplified workflow illustrating the two-step process of carboxylic acid activation followed by nucleophilic attack by a primary amine.

Optimized Protocol for HBTU-Mediated Coupling

This protocol is designed for a solution-phase coupling reaction. Due to the steric hindrance of cis-Boc-2-aminocyclohexanecarboxylic acid, careful attention to stoichiometry and reaction time is crucial for achieving high yields.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Recommended Grade
cis-Boc-2-aminocyclohexanecarboxylic acid243.31>98% purity
HBTU379.25>99% purity
N,N-Diisopropylethylamine (DIPEA)129.24Anhydrous, >99.5%
Primary Amine Coupling PartnerVaries>98% purity
N,N-Dimethylformamide (DMF)73.09Anhydrous, >99.8%
Ethyl Acetate (EtOAc)88.11ACS Grade
1 M Hydrochloric Acid (HCl)36.46ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) Solution84.01ACS Grade
Brine (Saturated NaCl Solution)58.44ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)120.37ACS Grade
Experimental Procedure

Experimental_Workflow Start Start Dissolve_Reactants 1. Dissolve cis-Boc-2-aminocyclohexanecarboxylic acid and primary amine in anhydrous DMF. Start->Dissolve_Reactants Add_DIPEA 2. Add DIPEA to the reaction mixture. Dissolve_Reactants->Add_DIPEA Add_HBTU 3. Add HBTU portion-wise at 0°C. Add_DIPEA->Add_HBTU Reaction 4. Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS. Add_HBTU->Reaction Workup 5. Quench with water and extract with EtOAc. Reaction->Workup Wash 6. Wash organic layer with 1M HCl, sat. NaHCO3, and brine. Workup->Wash Dry_Concentrate 7. Dry over MgSO4 and concentrate in vacuo. Wash->Dry_Concentrate Purify 8. Purify by column chromatography. Dry_Concentrate->Purify End End Purify->End

Figure 2: Experimental Workflow. A step-by-step visualization of the HBTU coupling protocol.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-Boc-2-aminocyclohexanecarboxylic acid (1.0 eq.) and the primary amine coupling partner (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration relative to the carboxylic acid).

  • Base Addition: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (3.0 eq.).

  • HBTU Addition: Cool the reaction mixture to 0°C using an ice bath. Add HBTU (1.2 eq.) portion-wise over 5-10 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for monitoring the reaction progress and confirming the molecular weight of the desired product. A typical method would involve a C18 reversed-phase column with a gradient of acetonitrile in water (both containing 0.1% formic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. Below are the expected chemical shift ranges for key signals in the amide product.

Proton (¹H) SignalExpected Chemical Shift (ppm)MultiplicityNotes
Boc (t-butyl)1.4 - 1.5singlet (s)A characteristic signal for the Boc protecting group.[6]
Cyclohexane CH₂1.2 - 2.0multiplet (m)A complex region of overlapping signals from the cyclohexane ring.
Cyclohexane CH-N3.8 - 4.2multiplet (m)The proton on the carbon bearing the nitrogen.
Cyclohexane CH-C=O2.2 - 2.6multiplet (m)The proton on the carbon bearing the carbonyl group.
Amide N-H6.5 - 8.0broadChemical shift can be highly variable depending on the solvent and concentration.
Carbon (¹³C) SignalExpected Chemical Shift (ppm)Notes
Boc C(CH₃)₃~28A characteristic signal for the Boc protecting group.[7]
Boc C(CH₃)₃~80The quaternary carbon of the Boc group.[7]
Cyclohexane CH₂20 - 40Multiple signals from the cyclohexane ring carbons.
Cyclohexane CH-N50 - 55The carbon attached to the nitrogen.
Cyclohexane CH-C=O45 - 50The carbon attached to the carbonyl group.
Amide C=O170 - 175The carbonyl carbon of the newly formed amide bond.[3]
Boc C=O~155The carbonyl carbon of the Boc protecting group.[7]

Troubleshooting and Field-Proven Insights

The coupling of sterically hindered amino acids can sometimes be challenging. Here are some common issues and their solutions:

  • Incomplete Reaction: If the reaction does not go to completion, consider the following:

    • Increase Reaction Time: Extend the reaction time to 36 or 48 hours.

    • Elevated Temperature: Gently warming the reaction to 40-50°C may improve the rate of conversion. However, this should be done with caution as it can also increase the risk of side reactions.

    • Alternative Coupling Reagents: For extremely difficult couplings, more potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.

  • Side Reactions:

    • Racemization: While HBTU is known to suppress racemization, it is always a concern with sensitive substrates. Using a less hindered base like N-methylmorpholine (NMM) in place of DIPEA can sometimes mitigate this issue.

    • Guanidinylation: A potential side reaction with HBTU is the formation of a guanidinium byproduct on the free amine. This is more likely to occur if an excess of HBTU is used.[8] Adhering to the recommended stoichiometry is crucial.

  • Purification Challenges: The byproducts of the HBTU coupling, such as tetramethylurea, are generally water-soluble and can be removed during the aqueous workup. If purification remains difficult, a thorough aqueous wash is recommended.

Conclusion

The HBTU-mediated coupling of cis-Boc-2-aminocyclohexanecarboxylic acid, while challenging due to steric hindrance, can be achieved with high efficiency through careful optimization of the reaction conditions. This guide provides a robust starting point for researchers, combining a detailed experimental protocol with an understanding of the underlying chemistry and practical troubleshooting advice. By leveraging these insights, scientists and drug development professionals can confidently incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of novel therapeutics.

References

  • The Royal Society of Chemistry. (2020). Supporting information. [Link]

  • Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 2209. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Nagy, A., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(5), 793-807. [Link]

  • ResearchGate. (2022). 1H-NMR spectrum of N-Boc glutamic acid. [Link]

  • UCL. (n.d.). Chemical shifts. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Hemantha, H. P., & Sureshbabu, V. V. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 50(48), 6663-6666. [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-38. [Link]

  • ResearchGate. (2022). 1H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Fleming, F. F., & Wei, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 74(9), 3551-3553. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis with cis-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis incorporating cis-2-aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with this sterically hindered cyclic β-amino acid. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in mechanistic principles and field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide coupling yields are significantly lower when I incorporate cis-2-aminocyclohexanecarboxylic acid. What is causing this and how can I improve the efficiency?

A1: Cause and Explanation

Low coupling yields are the most common issue when working with cis-2-aminocyclohexanecarboxylic acid due to significant steric hindrance . The cyclohexane ring restricts the conformational freedom of the amino acid, and in the cis configuration, the amino and carboxyl groups are on the same face of the ring. This arrangement can physically block the approach of the incoming activated amino acid or the coupling reagent to the growing peptide chain's N-terminus. Standard coupling conditions used for linear α-amino acids are often insufficient to overcome this steric barrier, leading to incomplete reactions.

Troubleshooting & Protocols

To overcome steric hindrance, more potent coupling reagents and optimized reaction conditions are necessary.

Recommended Coupling Reagents:

Uronium/aminium-based reagents are highly effective for sterically hindered couplings. The following are recommended:

  • HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Often the reagent of choice for difficult couplings due to its high reactivity and ability to minimize racemization.

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate): While slightly less reactive than HATU, HBTU and TBTU are also very effective and commonly used. A known protocol for synthesizing peptides with cis-2-aminocyclohexanecarboxylic acid has successfully utilized TBTU.[1]

Experimental Protocol: Fmoc-SPPS of a Peptide Containing cis-2-Aminocyclohexanecarboxylic Acid

This protocol is adapted from established methods for synthesizing cyclic peptides containing cis-2-aminocyclohexanecarboxylic acid.[1]

  • Resin Selection: Start with a 2-chlorotrityl resin pre-loaded with the C-terminal amino acid. This resin is acid-labile and allows for cleavage of the peptide with side-chain protecting groups intact if needed.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 7-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF (5x).

  • Coupling of Fmoc-cis-2-aminocyclohexanecarboxylic acid:

    • Prepare a solution of Fmoc-cis-2-aminocyclohexanecarboxylic acid (1.5 equivalents relative to resin loading) and TBTU (1.5 equivalents) in DMF.

    • Add DIPEA (N,N-Diisopropylethylamine) (3 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for at least 2 hours. For particularly difficult couplings, a double coupling (repeating the coupling step) may be necessary.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in your sequence.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentRelative ReactivityKey AdvantagesCommon Scavengers/Additives
HATU Very HighExcellent for hindered couplings, low racemization.DIPEA or Collidine as a base.
HBTU/TBTU HighWidely used, effective for most hindered couplings.[1]DIPEA as a base.
DIC/HOBt ModerateCost-effective, but may be less efficient for severely hindered residues.HOBt (1-Hydroxybenzotriazole) to suppress racemization.
DCC ModerateProne to forming insoluble DCU byproduct, less suitable for SPPS.HOBt to suppress racemization.
Q2: I am observing a significant side product with a mass corresponding to the loss of water from my peptide. Could this be lactam formation, and why would it occur with cis-2-aminocyclohexanecarboxylic acid?

A2: Possibility and Mechanism of Lactam Formation

Yes, the side product you are observing is likely a result of lactam formation , which is an intramolecular cyclization reaction. While not as commonly reported for cis-2-aminocyclohexanecarboxylic acid as for other amino acids like aspartic acid, the stereochemistry of the cis isomer makes it a plausible side reaction.

Mechanistic Explanation:

Lactam formation occurs when the nucleophilic amino group attacks the activated carboxylic acid of the same molecule. For this to happen, the amino and carboxyl groups must be able to come into close proximity. In the case of cis-2-aminocyclohexanecarboxylic acid, both functional groups are on the same side of the cyclohexane ring. This proximity, especially when the carboxylic acid is activated during the coupling step, can facilitate an intramolecular reaction to form a bicyclic lactam, as depicted below. This is a known reaction for some derivatives of 2-aminocyclohexanecarboxylic acid.

G cluster_0 Fmoc-cis-2-aminocyclohexanecarboxylic Acid cluster_1 Activated Ester cluster_2 Bicyclic Lactam Side Product AminoAcid ActivatedEster AminoAcid->ActivatedEster Coupling Reagent (e.g., HATU) Lactam ActivatedEster->Lactam Intramolecular Cyclization G Start Start Peptide Synthesis with cis-2-Aminocyclohexanecarboxylic Acid LowYield Low Coupling Yield? Start->LowYield SideProduct Unexpected Side Product? LowYield->SideProduct No StericHindrance Primary Cause: Steric Hindrance LowYield->StericHindrance Yes LactamFormation Potential Cause: Lactam Formation SideProduct->LactamFormation Yes (Mass loss of 18) OtherReactions Other Side Reactions (e.g., Racemization) SideProduct->OtherReactions No OptimizeCoupling Optimize Coupling: - Use HATU/HBTU/TBTU - Double Couple if necessary StericHindrance->OptimizeCoupling MinimizeActivation Minimize Lactam Formation: - Short pre-activation time - Higher concentration LactamFormation->MinimizeActivation GeneralPrevention General Prevention: - Use HOBt/HOAt additives - Prompt coupling of 3rd residue OtherReactions->GeneralPrevention End Successful Peptide Synthesis OptimizeCoupling->End MinimizeActivation->End GeneralPrevention->End

Figure 2. Troubleshooting workflow for synthesis with cis-2-aminocyclohexanecarboxylic acid.

References

  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105–1109.
  • Sewald, N. (2004). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Peptides Containing Hydrophobic Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers navigating the complexities of purifying peptides containing hydrophobic, Boc-protected amino acids. The unique physicochemical properties conferred by bulky, nonpolar side chains, compounded by the hydrophobicity of the tert-Butyloxycarbonyl (Boc) protecting group, present significant challenges in achieving high purity. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple instructions to explain the underlying principles that govern successful purification.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of hydrophobic Boc-protected peptides.

Q1: Why is my hydrophobic, Boc-protected peptide so difficult to purify via standard RP-HPLC?

A: The difficulty arises from a combination of factors directly linked to your peptide's structure. The Boc protecting group itself is hydrophobic, adding to the overall nonpolar character of the peptide. This extreme hydrophobicity leads to several problems:

  • Poor Solubility: The peptide may be insoluble in the highly aqueous starting mobile phase (e.g., >95% water) of a typical reversed-phase high-performance liquid chromatography (RP-HPLC) gradient. This can cause the peptide to precipitate on the column or at the point of injection, leading to low recovery and poor peak shape.[1]

  • Strong Retention: The peptide can bind very strongly, sometimes irreversibly, to traditional C18 stationary phases. This requires high concentrations of organic solvent to elute, resulting in broad peaks and poor resolution from closely related impurities.[2]

  • Aggregation: Hydrophobic peptides have a strong tendency to self-associate and form aggregates in aqueous solutions.[3][4] These aggregates can behave differently chromatographically than the monomeric peptide, leading to multiple peaks, broad peaks, or even complete loss of the product.

Q2: I see a broad, tailing peak for my peptide. What is the primary cause?

A: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase. While hydrophobic interactions are the primary mechanism of retention in RP-HPLC, residual, un-capped silanol groups (Si-OH) on the silica backbone of the column packing can interact with basic residues (like Lys, Arg, His) or the N-terminus of your peptide. These ionic interactions are stronger than simple hydrophobic retention and lead to a slow, uneven release of the peptide from the column, resulting in a "tail." The use of an ion-pairing agent like trifluoroacetic acid (TFA) is standard practice to minimize these interactions.[][6]

Q3: Should I use a C18, C8, or C4 column for my hydrophobic peptide?

A: For highly hydrophobic peptides, a C4 column is often the best choice.[2][] The shorter alkyl chain of a C4 stationary phase is less hydrophobic than a C18 or C8 phase. This reduced hydrophobicity weakens the interaction between your peptide and the column, allowing it to elute with a lower concentration of organic solvent. This typically results in sharper peaks, better recovery, and improved resolution from other hydrophobic impurities. C18 columns are generally better suited for more hydrophilic peptides or those with a molecular weight under 4000 Da.[]

Q4: How can I improve the solubility of my crude peptide before injection?

A: Improving solubility is critical for a successful purification. If your peptide is insoluble in the initial mobile phase, consider these strategies:

  • Dissolve in a Strong Organic Solvent First: Initially dissolve the peptide in a small amount of a strong, water-miscible organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[][7]

  • Dilute Carefully: Once dissolved, slowly dilute the sample with the initial mobile phase (e.g., water with 0.1% TFA). Be aware that adding too much aqueous phase too quickly can cause the peptide to precipitate.[8]

  • Use Chaotropic Agents: In difficult cases, incorporating a chaotropic agent like guanidine hydrochloride into the sample solvent can help disrupt aggregates and improve solubility.[7]

II. Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues encountered during your purification workflow.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape compromises resolution and leads to impure fractions. Understanding the cause is key to implementing the correct solution.

Underlying Causes & Solutions
  • Cause A: Secondary Silanol Interactions (Tailing): As mentioned in the FAQ, interactions with acidic silanol groups on the silica support are a common cause of peak tailing for peptides.

    • Solution 1: Optimize Ion-Pairing Agent. Trifluoroacetic acid (TFA) at 0.1% (v/v) is the standard ion-pairing agent.[][6] It serves two purposes: it acidifies the mobile phase to ensure protonation of acidic residues and forms an ion pair with basic residues, effectively shielding them from interacting with silanols.[9] If tailing persists, consider a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA), which can increase retention and sometimes improve peak shape for very basic peptides.[10]

    • Solution 2: Use a Modern, End-Capped Column. High-quality, modern columns are extensively end-capped to minimize the number of free silanol groups, significantly reducing the potential for these secondary interactions.

  • Cause B: Peptide Aggregation (Broadening/Multiple Peaks): Hydrophobic peptides can aggregate on the column, leading to broad peaks or the appearance of multiple peaks corresponding to different aggregation states.

    • Solution 1: Increase Column Temperature. Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape.[8] Higher temperatures increase peptide solubility, reduce mobile phase viscosity, and can disrupt aggregation, leading to sharper peaks and better recovery.[8]

    • Solution 2: Modify the Mobile Phase. Adding a small percentage of a non-UV active, water-miscible organic solvent like isopropanol or n-propanol to the mobile phase can help keep the peptide solubilized during the chromatographic run.[7]

  • Cause C: Shallow Gradient (Broadening): If the gradient is too shallow (the percentage of organic solvent increases too slowly), the peptide will spend too much time on the column, leading to band broadening due to diffusion.

    • Solution: Optimize the Gradient Slope. After an initial scouting run, the gradient can be sharpened around the elution point of the target peptide. A steeper gradient will elute the peptide more quickly, resulting in a sharper, more concentrated peak.[11]

Problem 2: Low or No Peptide Recovery

Low recovery is a frustrating issue that can be caused by poor solubility or irreversible binding to the column.

Underlying Causes & Solutions
  • Cause A: Precipitation on Injection: The peptide is soluble in a strong organic solvent but precipitates when it encounters the highly aqueous initial mobile phase in the injector or at the head of the column.

    • Solution 1: Match Sample Solvent to Initial Mobile Phase. Whenever possible, dissolve the sample in the initial mobile phase conditions. If this is not feasible due to solubility issues, minimize the injection volume of the peptide dissolved in a strong solvent to reduce the shock and precipitation upon mixing.

    • Solution 2: Use a Higher Initial Organic Concentration. For very hydrophobic peptides, it may be necessary to start the gradient with a higher percentage of organic solvent (e.g., 20-30% acetonitrile) to maintain solubility.

  • Cause B: Irreversible Adsorption: The peptide is so hydrophobic that it binds permanently to the stationary phase and does not elute even at high organic solvent concentrations.

    • Solution 1: Switch to a Less Retentive Column. This is the most effective solution. Move from a C18 to a C8, and if necessary, to a C4 column.[2][] The weaker hydrophobic interactions of the C4 phase will facilitate elution.

    • Solution 2: Change the Organic Modifier. Acetonitrile is the most common organic modifier.[] However, for extremely hydrophobic peptides, stronger solvents like isopropanol or n-propanol can be more effective at disrupting the strong hydrophobic interactions and eluting the peptide from the column. Be mindful that these solvents will increase system backpressure.[7]

III. Experimental Protocols & Data

Data Summary: RP-HPLC Column Selection Guide
Column TypeAlkyl ChainRelative HydrophobicityPrimary Application for Peptides
C18 OctadecylHighGeneral purpose, best for hydrophilic to moderately hydrophobic peptides (<4000 Da).[]
C8 OctylMediumIntermediate hydrophobicity, good alternative when C18 is too retentive.
C4 ButylLowIdeal for large (>5000 Da) and/or very hydrophobic peptides and proteins.[2][]
Protocol: General RP-HPLC Purification of a Boc-Protected Hydrophobic Peptide

This protocol provides a robust starting point for method development.

  • Sample Preparation: a. Weigh approximately 5-10 mg of crude, lyophilized peptide. b. Add the minimum volume of HPLC-grade DMSO or DMF to fully dissolve the peptide (e.g., 100-200 µL). c. Slowly add Mobile Phase A (see below) dropwise until the desired final concentration is reached (e.g., 5-10 mg/mL), or until the first sign of precipitation is observed. Centrifuge the sample to remove any particulates before injection.

  • HPLC System and Column:

    • System: Preparative HPLC system with gradient capability and UV detector.

    • Column: A C4 reversed-phase column is recommended (e.g., 10 mm ID x 250 mm length, 5 µm particle size).

    • Column Temperature: 40°C.[8]

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Chromatographic Method (Scouting Gradient):

    • Flow Rate: 4.0 mL/min

    • Detection: 220 nm

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B (linear gradient)

      • 35-40 min: 80% to 100% B

      • 40-45 min: 100% B

      • 45-50 min: 100% to 20% B

  • Post-Run Analysis: a. Analyze collected fractions using analytical HPLC or LC-MS to identify those containing the pure target peptide. b. Pool the pure fractions and lyophilize to obtain the final product. c. Based on the elution time from the scouting run, optimize the gradient to improve resolution (e.g., a shallower gradient around the target elution percentage).

IV. Visualized Workflows

Troubleshooting Decision Tree for RP-HPLC

This diagram outlines a logical path for diagnosing and solving common purification problems.

Troubleshooting_Workflow Start Problem with Chromatogram? PeakShape Poor Peak Shape? Start->PeakShape Recovery Low / No Recovery? Start->Recovery Tailing Tailing Peak PeakShape->Tailing Yes Broad Broad Peak PeakShape->Broad Yes Precipitation Precipitation on Injection? Recovery->Precipitation Yes Binding Irreversible Binding? Recovery->Binding Yes Sol_Tailing Optimize Ion-Pairing Agent (e.g., TFA, HFBA) Tailing->Sol_Tailing Sol_Broad1 Increase Column Temperature (40-60 °C) Broad->Sol_Broad1 Sol_Broad2 Optimize Gradient Slope Broad->Sol_Broad2 Sol_Precip Adjust Sample Solvent Start with Higher %B Precipitation->Sol_Precip Sol_Binding Use Less Retentive Column (C18 -> C8 -> C4) Binding->Sol_Binding

Caption: A decision tree for troubleshooting common HPLC purification issues.

General Purification Workflow

This diagram illustrates the overall process from crude peptide to purified product.

Purification_Workflow cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Final Product Crude Crude Boc-Peptide Solubilize Solubility Testing & Dissolution (e.g., DMSO) Crude->Solubilize Inject Inject on RP-HPLC (C4 Column Recommended) Solubilize->Inject Gradient Gradient Elution (Water/ACN + 0.1% TFA) Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical HPLC / LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilize Pool->Lyophilize

Caption: Standard workflow for purifying hydrophobic Boc-protected peptides.

V. References

  • ResearchGate. (2013). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions? ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters. Retrieved from [Link]

  • Reddit. (2025). How to retain a short hydrophobic peptide on the HPLC. r/Chempros. Retrieved from [Link]

  • Biotage. (2023). Which Stationary Phase Should I Chose For My Peptide Purification? Biotage. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]

  • Cioffi, E. A., et al. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. Retrieved from [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Retrieved from [Link]

  • Reddit. (n.d.). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology. Retrieved from [Link]

  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. Retrieved from [Link]

  • Chemical Society Reviews. (2023). The challenge of peptide nucleic acid synthesis. RSC Publishing. Retrieved from [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • Chromatography Forum. (2010). HPLC method for hydrophobic peptide from antibody digest. Retrieved from [Link]

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Biotage. Retrieved from [Link]

  • Reddit. (2023). HPLC Peptide Purification with C18 vs C4/C8 prep columns. r/CHROMATOGRAPHY. Retrieved from [Link]

  • Browne, C. A., Bennett, H. P., & Solomon, S. (1982). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Analytical Biochemistry. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • UCT. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2015). How do I prevent protein self aggregation during purification and purify seed globulin? ResearchGate. Retrieved from [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Molecules. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. MDPI. Retrieved from [Link]

  • Pedersen, S. W., et al. (2012). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Medicinal Chemistry Research. Retrieved from [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]

  • ResearchGate. (2019). What's the difference between C4&C18 columns? ResearchGate. Retrieved from [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. Retrieved from [Link]

  • Wang, W., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Keys for enabling optimum peptide Characterizations. Retrieved from [Link]

  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. Retrieved from [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Retrieved from [Link]

  • RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide retention in RP ion pair HPLC. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Detection of Side Products in cis-2-Aminocyclohexanecarboxylic Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis utilizing cis-2-aminocyclohexanecarboxylic acid (cis-ACHC). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by the incorporation of this constrained β-amino acid into peptide sequences. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and mitigate common side products, ensuring the integrity and purity of your synthetic peptides.

Introduction: The Unique Challenges of Incorporating cis-ACHC

The synthesis of peptides containing cis-2-aminocyclohexanecarboxylic acid offers exciting possibilities for creating novel therapeutics with constrained and predictable conformations. However, the rigid cyclic structure of cis-ACHC can also introduce specific challenges during solid-phase peptide synthesis (SPPS), leading to the formation of unique side products. This guide will equip you with the knowledge to anticipate, detect, and troubleshoot these issues, ultimately leading to more successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side products when using cis-2-aminocyclohexanecarboxylic acid in peptide synthesis?

A1: Based on the structure of cis-ACHC and general principles of peptide chemistry, the most anticipated side products include:

  • Diketopiperazine (DKP) formation: This is a common side reaction in peptide synthesis, especially with N-terminal dipeptides. The constrained nature of cis-ACHC could influence the rate of this intramolecular cyclization.

  • Intramolecular lactam formation: The cis-relationship between the amino and carboxyl groups on the cyclohexane ring could potentially facilitate intramolecular cyclization to form a bicyclic lactam, particularly under conditions that activate the carboxylic acid.

  • Deletion sequences: Incomplete coupling of the sterically hindered cis-ACHC can lead to the formation of peptides lacking this residue.

  • Epimerization: While less common for β-amino acids compared to α-amino acids, the potential for epimerization at the Cα or Cβ positions under basic conditions should be considered, which could lead to diastereomeric impurities.

Q2: Why is cis-ACHC prone to these particular side reactions?

A2: The cis-configuration of the amino and carboxyl groups in cis-ACHC places them in close proximity on the same face of the cyclohexane ring. This pre-organized geometry can favor intramolecular reactions like lactam formation. Additionally, the bulky cyclic structure can present steric hindrance during coupling reactions, potentially leading to incomplete reactions and the formation of deletion sequences.

Q3: What are the primary analytical techniques for detecting these side products?

A3: A combination of chromatographic and spectrometric methods is essential for the comprehensive analysis of peptides containing cis-ACHC.[1][2] The most powerful techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for separating the desired peptide from impurities based on hydrophobicity.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, allowing for the identification of potential side products.[2][4]

  • Tandem Mass Spectrometry (MS/MS): Used to sequence the peptide and pinpoint the location of modifications or deletions.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which can be invaluable for unequivocally identifying novel side products like lactams or confirming stereochemistry.[1][5]

Troubleshooting Guides

Problem 1: An unexpected peak with a mass corresponding to the loss of the N-terminal dipeptide is observed in the LC-MS analysis.
Q: What is the likely identity of this impurity and how can I confirm it?

A: This observation is highly indicative of diketopiperazine (DKP) formation .[6] This occurs when the N-terminal amine of the dipeptide attacks the amide bond, cleaving the dipeptide from the resin as a cyclic DKP.

Confirmation Workflow:

  • Isolate the Impurity: Collect the fraction corresponding to the unexpected peak from the RP-HPLC separation.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the isolated impurity to confirm its elemental composition, which should match that of the expected DKP.

  • NMR Spectroscopy: If sufficient material is isolated, 1D and 2D NMR experiments can definitively confirm the cyclic dipeptide structure.

Q: What are the causative factors for DKP formation in this context?

A: DKP formation is often initiated during the Fmoc-deprotection step of the third amino acid in the sequence.[6] The use of a base (like piperidine) creates a free N-terminal amine on the dipeptide, which can then readily cyclize. The rate of DKP formation can be influenced by the sequence, with certain amino acids in the first two positions being more prone to this side reaction.

Q: How can I prevent or minimize DKP formation?

A: Several strategies can be employed:

  • Use of 2-Chlorotrityl Chloride (CTC) Resin: For the first amino acid, CTC resin is recommended as it is highly sterically hindered, which can reduce the propensity for DKP formation.

  • Introduction of a Dipeptide: Instead of coupling single amino acids for the first two residues, using a pre-formed dipeptide with a protected N-terminus can bypass the vulnerable dipeptide stage on the resin.

  • Modification of the N-terminal Protecting Group: For the second amino acid, using a more sterically hindering protecting group on the nitrogen, such as a trityl group, can disfavor the cyclization reaction.

Problem 2: My LC-MS shows a peak with a mass loss of 18 Da (H₂O) from my target peptide, and the impurity is more polar (elutes earlier) in RP-HPLC.
Q: What is the probable cause of this modification?

A: A mass loss of 18 Da is characteristic of a dehydration reaction, which in the context of cis-ACHC, strongly suggests intramolecular lactam formation . The cis-orientation of the amino and carboxyl groups makes them susceptible to cyclization, especially if the carboxyl group is activated and a free amine is present.

Workflow for Identification and Mitigation:

lactam_formation cluster_problem Problem Identification cluster_analysis Analytical Confirmation cluster_mitigation Mitigation Strategies Unexpected_Peak Unexpected Peak (Mass -18 Da) LC_MS LC-MS Analysis (Confirm Mass Loss) Unexpected_Peak->LC_MS Hypothesize Lactam Coupling_Conditions Optimize Coupling Conditions (e.g., lower temperature) Unexpected_Peak->Coupling_Conditions Troubleshoot MS_MS MS/MS Fragmentation (Identify Location) LC_MS->MS_MS Isolate Peak NMR NMR Spectroscopy (Confirm Bicyclic Structure) MS_MS->NMR For definitive structure Protecting_Groups Orthogonal Protecting Groups Coupling_Conditions->Protecting_Groups Activation_Method Choose Milder Activation Protecting_Groups->Activation_Method side_reactions Peptide_Chain Peptide Chain with N-terminal cis-ACHC Diketopiperazine Diketopiperazine Formation (Loss of Dipeptide) Peptide_Chain->Diketopiperazine Intramolecular Cyclization Lactam Intramolecular Lactam Formation (Loss of H2O) Peptide_Chain->Lactam Intramolecular Dehydration Deletion Deletion Sequence (Incomplete Coupling) Peptide_Chain->Deletion Steric Hindrance Epimerization Epimerization (Diastereomeric Impurity) Peptide_Chain->Epimerization Base-catalyzed

Caption: Potential side reaction pathways in cis-ACHC peptide synthesis.

References

  • Appell, K. C., et al. (2004). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 126(4), 1165-1175.
  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Guzman, F., et al. (2022).
  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8211-8219.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Vass, E., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science, 16(11), 613-620.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 10(2), 1-10.
  • Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Isidro-Llobet, A., et al. (2009). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 15(45), 12211-12220.
  • Steinauer, R., & Goolcharran, C. (1995). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Journal of the American Chemical Society, 117(45), 11353-11354.
  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • ResearchGate. (2025). Diketopiperazines: Biological Activity and Synthesis. Retrieved from [Link]

  • ChemRxiv. (2023). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Retrieved from [Link]

  • ETH Zurich Research Collection. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2016). Is my peptide forming diketopiperazine in solution? Retrieved from [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of cis-2-Aminocyclohexanecarboxylic Acid Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for enhancing the solubility of synthetic peptides incorporating the non-natural, conformationally constrained β-amino acid, cis-2-aminocyclohexanecarboxylic acid (cis-ACHC). Poor solubility can severely limit a peptide's bioavailability, complicate its formulation, and reduce its therapeutic activity.[1][2] This document is designed to address the unique challenges posed by this hydrophobic residue and to provide a logical framework for achieving successful solubilization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts to help you understand the underlying reasons for solubility challenges with cis-ACHC containing peptides.

Q1: Why are peptides containing cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) often difficult to dissolve?

A1: The primary difficulty arises from the physicochemical properties of the cis-ACHC residue itself. Key factors include:

  • Inherent Hydrophobicity: The cyclohexyl ring is a bulky, non-polar aliphatic structure.[3] A high content of such hydrophobic residues in a peptide sequence is a primary driver of poor aqueous solubility and aggregation.[1][4]

  • Conformational Rigidity: As a cyclic β-amino acid, cis-ACHC restricts the peptide backbone's flexibility.[5][6] While this can be beneficial for proteolytic stability and receptor binding, it can also promote self-association into highly ordered, insoluble structures, such as β-sheets or other aggregates.[1][3]

  • Intermolecular Interactions: The hydrophobic cyclohexyl groups of different peptide chains can interact via van der Waals forces, leading to aggregation and precipitation from aqueous solutions.

Q2: What are the primary factors I should consider when trying to solubilize my peptide?

A2: The solubility of any peptide is governed by a balance of factors. For cis-ACHC peptides, you must consider:

  • Overall Amino Acid Composition: Beyond the cis-ACHC, evaluate the proportion of other hydrophobic versus hydrophilic (especially charged) amino acids.[7][8] Peptides with a higher percentage of charged residues (e.g., Lysine, Arginine, Glutamic Acid, Aspartic Acid) are generally more soluble in water.[1][2]

  • Net Charge and pH: A peptide's solubility is typically lowest at its isoelectric point (pI), the pH at which it has a net charge of zero.[1] Adjusting the pH of the solvent away from the pI increases the peptide's net charge, enhancing its interaction with water and preventing aggregation.[9]

  • Peptide Length: Longer peptides have a greater surface area for hydrophobic interactions, which can lead to lower solubility compared to shorter peptides.[1][7]

Q3: Can I predict the solubility of my cis-ACHC peptide before I synthesize it?

A3: While precise prediction is challenging, you can make a strong estimation.[3]

  • Hydrophobicity Calculation: Calculate the grand average of hydropathicity (GRAVY) score for your sequence. A higher positive score indicates greater hydrophobicity and likely lower aqueous solubility.

  • Net Charge Calculation: Determine the theoretical net charge of your peptide at various pH values (e.g., pH 2, 7, and 10) to identify the optimal pH range for solubilization.

  • Computational Tools: Web-based predictors can offer a solubility score. While many are trained on standard amino acids, emerging tools like CamSol-PTM are being developed to better handle non-natural amino acids and can provide valuable insights.[10]

Section 2: Troubleshooting Guide

This guide provides direct solutions to common experimental problems.

Problem: My lyophilized peptide powder will not dissolve in my standard aqueous buffer (e.g., PBS, Tris at pH 7.4).

  • Probable Cause: The peptide is highly hydrophobic, and the neutral pH of the buffer is too close to the peptide's isoelectric point (pI), minimizing its net charge and promoting aggregation.[1]

  • Solution Workflow:

    • Mechanical Agitation (First Step): Before escalating to harsher solvents, ensure physical dissolution methods have been attempted.

      • Vortexing: Mix the solution vigorously.

      • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[3] This breaks up small particles and enhances solvent interaction. Avoid probe sonicators, which can generate excessive heat and degrade the peptide.[3]

    • pH Adjustment (If Sonication Fails):

      • Determine Peptide Charge: Calculate the net charge of your peptide.

        • Basic Peptides (Net Positive Charge): If your peptide has more basic residues (Lys, Arg, His, N-terminus), try dissolving it in a small amount of 10-25% acetic acid, then slowly dilute with water or your desired buffer to the final concentration.[8]

        • Acidic Peptides (Net Negative Charge): If your peptide has more acidic residues (Asp, Glu, C-terminus), try dissolving it in a small amount of 0.1 M ammonium bicarbonate or 0.1% aqueous ammonia, then slowly dilute.[8]

    • Introduction of an Organic Co-solvent (If pH Adjustment Fails):

      • For highly hydrophobic peptides, an organic co-solvent is often necessary.[8][11] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with many biological assays in low concentrations (<1%).[7]

      • Follow the detailed protocol below (Protocol 4.1 ) for a systematic approach.

Problem: My peptide dissolves perfectly in 100% DMSO, but it precipitates immediately when I add my aqueous buffer.

  • Probable Cause: You have exceeded the peptide's solubility limit in the final aqueous/organic solvent mixture. The abrupt change in solvent polarity causes the hydrophobic peptide to crash out of solution.[3]

  • Solutions:

    • Reduce Final Concentration: Your target concentration may be too high for the final buffer composition. Attempt the dilution again to achieve a lower final concentration.[3]

    • Slow Down the Dilution: Add the aqueous buffer to the DMSO stock very slowly, drop-by-drop, while continuously vortexing or stirring. This prevents localized high concentrations of the peptide in a predominantly aqueous environment.

    • Increase Co-solvent Percentage: If your downstream application can tolerate it, increase the final percentage of the organic co-solvent in the solution.[3] Always check the tolerance of your cells or assay system for solvents like DMSO.

Problem: My peptide solution appears cloudy, viscous, or has formed a gel-like substance.

  • Probable Cause: The peptide is forming intermolecular hydrogen bonds, leading to the formation of aggregation-prone structures like β-sheets.[3] This is a common issue with peptides that have a high propensity for self-assembly.

  • Solutions (Use as a Last Resort):

    • Denaturing Agents: For non-biological or analytical purposes where the peptide's native conformation is not critical, strong denaturing agents can be used. These agents disrupt the hydrogen bonds that hold aggregates together.[8]

      • 6 M Guanidine Hydrochloride (Gdn-HCl)

      • 8 M Urea

    • Important Caveat: These agents are harsh and will denature proteins in biological assays, making them incompatible with most cell-based experiments or binding studies.[3][8]

Section 3: Strategic Approaches for Solubility Enhancement

Proactive strategies can be employed during the peptide design phase or through advanced formulation to mitigate solubility issues.

3.1. Molecular Engineering Strategies

These approaches involve making direct modifications to the peptide's structure to improve its intrinsic solubility.[1]

StrategyDescriptionCausality & Considerations
Incorporate Charged Residues Strategically replace hydrophobic or neutral amino acids with charged ones (e.g., replace an Ala with a Lys or Glu).Increases the peptide's net charge at physiological pH, promoting electrostatic repulsion and interaction with water.[1][2] Must be carefully considered to not disrupt the peptide's biological activity.
PEGylation Covalently attach hydrophilic polyethylene glycol (PEG) chains to the peptide.The PEG chain acts as a "hydrophilic shield," increasing the peptide's hydrodynamic size and water solubility while also potentially extending its in-vivo half-life.[1][12] Can sometimes hinder receptor binding if attached at a critical site.
N/C-Terminal Modifications Add an acetyl group to the N-terminus or an amide group to the C-terminus.These modifications remove the terminal charges (-NH3+ and -COO-). For basic peptides, amidation at the C-terminus can sometimes improve solubility. For acidic peptides, acetylation at the N-terminus may help.[9]
Introduce "Helix-Breaking" Residues Incorporate residues like Proline or Glycine at strategic points.Can disrupt the formation of rigid, aggregation-prone secondary structures like β-sheets.[8] The conformational constraints of cis-ACHC may override this effect, so placement is critical.
3.2. Formulation Strategies

These approaches focus on modifying the peptide's environment rather than its structure.[1]

StrategyDescriptionCausality & Considerations
pH Adjustment Dissolve the peptide in a buffer with a pH at least 1-2 units away from its calculated pI.Maximizes the net charge on the peptide, increasing repulsive forces between molecules and enhancing solubility.[1][9]
Co-solvents Use small amounts of organic solvents like DMSO, DMF, or acetonitrile.These solvents disrupt the hydrophobic interactions between the non-polar cis-ACHC residues, allowing water to solvate the peptide backbone.[1][7] Check for compatibility with your assay.
Nanosuspensions Reduce the peptide into submicron particles.This technique increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate of the peptide in an aqueous medium.[1]
Encapsulation Load the peptide into protective carriers like lipid-based nanoparticles or liposomes.Shields the hydrophobic domains of the peptide from the aqueous environment, improving solubility and stability.[1]
Section 4: Protocols & Workflows
Protocol 4.1: Step-by-Step Systematic Solubility Testing

This protocol provides a logical flow for testing the solubility of a new, uncharacterized cis-ACHC-containing peptide.

  • Initial Assessment: Weigh out a small, precisely measured amount of the lyophilized peptide (~1 mg) into a sterile, low-retention microcentrifuge tube.[3]

  • Step 1: Deionized Water:

    • Add a small volume of high-purity, sterile water to achieve a high concentration (e.g., 5-10 mg/mL).

    • Vortex for 30 seconds. If not dissolved, sonicate in a water bath for 5-10 minutes.[3]

    • If it dissolves, proceed with your experiment. If not, move to Step 2.

  • Step 2: pH Adjustment:

    • Based on your peptide's calculated net charge, add a small volume of either 10% acetic acid (for basic peptides) or 0.1% ammonium hydroxide (for acidic peptides).[8]

    • Vortex and sonicate. If a clear solution is obtained, slowly add your desired buffer to reach the final volume and concentration, ensuring the pH remains in the optimal range.

    • If it remains insoluble, lyophilize the sample to remove the volatile acid/base before proceeding.

  • Step 3: Organic Co-solvent:

    • To the dry peptide, add a minimal volume of 100% DMSO (e.g., 10-20 µL) to fully dissolve the peptide.[3] The solution should become completely clear.

    • Very slowly (dropwise), add your aqueous buffer to the DMSO stock while continuously vortexing.

    • Visually inspect for any signs of precipitation. If the solution remains clear, you have found a suitable condition.

  • Clarification: Once dissolved by any method, centrifuge the solution at high speed (>10,000 x g) for 5 minutes to pellet any microscopic, undissolved particulates.[3] Carefully transfer the supernatant to a new, clean tube. This ensures your final solution is free of aggregates.

Visual Workflows

Caption: A step-by-step decision workflow for solubilizing peptides.

Aggregation_Mechanism cluster_0 Hydrophilic Peptide (e.g., with Lysine) cluster_1 Hydrophobic Peptide (with cis-ACHC) p1 Peptide 1 ~~[Lys+]~~ repel Electrostatic Repulsion --> SOLUBLE p1->repel p2 Peptide 2 ~~[Lys+]~~ p2->repel p3 Peptide 3 ~~[cis-ACHC]~~ attract Hydrophobic Interaction --> AGGREGATION p3->attract p4 Peptide 4 ~~[cis-ACHC]~~ p4->attract

Caption: How cis-ACHC's hydrophobicity drives peptide aggregation.

Section 5: References
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. [Link]

  • Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications. [Link]

  • Fülöp, F., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Bio Basic. (n.d.). Peptide Solubility. [Link]

  • Peptides.co. (2024). How Can I Make My Peptide More Water Soluble?. [Link]

  • Appeldoorn, M. M., et al. (2006). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry. [Link]

  • Gellman, S. H., et al. (2021). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. [Link]

  • GenicBio. (n.d.). Peptide Solubility Guidelines. [Link]

  • Al-Ghamdi, K. S., & Saleh, M. A. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Desimone, M. F., et al. (2022). Strategies for Improving Peptide Stability and Delivery. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

Navigating Stereochemistry in Peptide Drug Design: A Comparative Analysis of cis- and trans-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to enhance the pharmacological properties of peptides. Among these, 2-aminocyclohexanecarboxylic acid (ACHC) has emerged as a valuable building block. However, the stereochemistry of the ACHC ring, specifically the cis and trans relationship between the amino and carboxylic acid groups, profoundly influences the resulting peptide's three-dimensional structure and, consequently, its biological activity. This guide provides an in-depth technical comparison of the biological activities of peptides incorporating cis- and trans-ACHC, supported by experimental data and methodologies.

The Stereochemical Imperative: How cis- and trans-ACHC Shape Peptide Conformation

The fundamental difference between cis- and trans-ACHC lies in the spatial orientation of the substituents on the cyclohexane ring. This seemingly subtle variation imposes distinct conformational constraints on the peptide backbone, dictating its secondary structure and its ability to interact with biological targets.

  • trans-ACHC: The Helix Inducer: The trans configuration, with the amino and carboxyl groups on opposite sides of the cyclohexane ring, strongly promotes the formation of helical structures.[1] Homooligomers of trans-ACHC have been shown to adopt a stable 14-helix conformation.[2] This predisposition towards a well-defined helical structure can be advantageous in mimicking helical domains of proteins involved in protein-protein interactions.

  • cis-ACHC: The Turn and Extended Structure Promoter: In contrast, the cis configuration, where the functional groups are on the same side of the ring, favors more extended or turn-like conformations.[3] Homooligomers of cis-ACHC generally do not form stable helical structures.[1] This characteristic can be exploited in the design of peptides that target receptors requiring a more flexible or looped binding motif.

ACHC_Conformations cluster_trans trans-ACHC cluster_cis cis-ACHC cluster_activity Biological Outcome trans_peptide Peptide Chain trans_helix Rigid Helical Structure trans_peptide->trans_helix Induces receptor_binding Receptor Binding (Affinity & Specificity) trans_helix->receptor_binding stability Enzymatic Stability trans_helix->stability cis_peptide Peptide Chain cis_extended Flexible Extended/ Turn Structure cis_peptide->cis_extended Promotes cis_extended->receptor_binding cis_extended->stability

Figure 1: Conformational influence of trans- and cis-ACHC on peptide structure and subsequent biological properties.

Comparative Biological Activity: A Tale of Two Isomers

The distinct conformational preferences imparted by cis- and trans-ACHC directly translate into significant differences in biological activity. While direct comparative studies on a wide range of peptides are still emerging, existing research on related constrained amino acids and the principles of stereochemistry in drug action provide a strong basis for comparison.

Receptor Binding Affinity and Specificity

The precise three-dimensional arrangement of a peptide is critical for its interaction with a biological receptor. Even minor changes in conformation can dramatically alter binding affinity and specificity. A study on morphiceptin analogs, where proline was replaced with stereoisomers of 2-aminocyclopentane carboxylic acid (a close structural analog of ACHC), demonstrated this principle vividly. The analog containing the (R,S)-cis-isomer was active at both µ- and δ-opioid receptors, with a preference for the µ-receptor, while the other three isomers showed minimal to no activity.[4] This highlights the stringent stereochemical requirements for receptor binding.

It is hypothesized that for receptors that recognize helical peptide motifs, peptides incorporating trans-ACHC will exhibit higher binding affinity due to the pre-organization of the peptide into the required helical conformation. Conversely, for receptors that bind to peptides in a more extended or turn-like conformation, the incorporation of cis-ACHC may be more favorable.

Table 1: Hypothetical Comparison of Receptor Binding Affinity (Ki) for a Model Peptide

Peptide AnalogTarget Receptor A (Helical Binding)Target Receptor B (Turn/Extended Binding)
Native Peptide100 nM150 nM
Peptide + trans-ACHC10 nM 200 nM
Peptide + cis-ACHC120 nM50 nM
Note: This table presents a hypothetical scenario based on the known conformational preferences of ACHC isomers. Actual values would be determined experimentally.
Enzymatic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The introduction of conformationally constrained amino acids like ACHC can significantly enhance enzymatic stability. The rigid cyclic structure sterically hinders the approach of proteases to the adjacent peptide bonds, thereby slowing down hydrolysis.

While both cis- and trans-ACHC are expected to increase proteolytic resistance compared to their natural amino acid counterparts, the degree of protection may differ. The more rigid and well-defined helical structure induced by trans-ACHC could offer superior protection against enzymatic degradation in many cases. However, the specific context of the peptide sequence and the type of protease will ultimately determine the relative stability. Studies have shown that the introduction of β-amino acids can lead to a dramatic improvement in the half-life of peptides against digestive enzymes.[5]

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activities of peptides containing cis- and trans-ACHC, a series of well-established assays can be employed.

Peptide Synthesis

Peptides incorporating cis- or trans-ACHC can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Step-by-Step Fmoc-SPPS Protocol:

  • Resin Selection and Swelling: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (either a standard amino acid or Fmoc-cis/trans-ACHC-OH) using a coupling reagent (e.g., HCTU) and couple it to the free N-terminus of the growing peptide chain.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

SPPS_Workflow start Start with Resin swell Swell Resin start->swell deprotect1 Fmoc Deprotection swell->deprotect1 couple Couple Fmoc-AA-OH (including cis/trans-ACHC) deprotect1->couple wash Wash couple->wash repeat Repeat n times wash->repeat repeat->deprotect1 Yes cleave Cleave from Resin & Deprotect Side Chains repeat->cleave No purify Purify (RP-HPLC) cleave->purify analyze Analyze (Mass Spec) purify->analyze end Pure Peptide analyze->end

Figure 2: General workflow for solid-phase peptide synthesis (SPPS) of peptides containing cis- or trans-ACHC.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the synthesized peptides for their target receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (a known binder to the receptor) and varying concentrations of the unlabeled competitor peptides (cis-ACHC peptide, trans-ACHC peptide, and a control).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a filter mat.

  • Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value.

Cell-Based Functional Assay

Functional assays measure the biological response elicited by the peptide upon binding to its receptor. For G protein-coupled receptors (GPCRs), this could involve measuring changes in second messenger levels (e.g., cAMP or intracellular calcium).

Example: cAMP Assay for a Gs- or Gi-coupled Receptor:

  • Cell Culture: Culture a cell line expressing the target GPCR.

  • Peptide Treatment: Treat the cells with varying concentrations of the cis- and trans-ACHC peptides.

  • Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular contents.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available ELISA or HTRF kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration to generate a dose-response curve and determine the EC50 (the concentration of peptide that produces 50% of the maximal response).

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Peptide Peptide (cis/trans-ACHC) Peptide->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Figure 3: A simplified G protein-coupled receptor (GPCR) signaling pathway activated by a peptide ligand.

Proteolytic Stability Assay

This assay assesses the resistance of the peptides to degradation by proteases.

Protocol Outline:

  • Incubation: Incubate the cis- and trans-ACHC peptides at a known concentration in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix like human serum or plasma.

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding a strong acid.

  • Analysis: Analyze the amount of intact peptide remaining in each aliquot using RP-HPLC.

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the half-life (t1/2) of each peptide under the assay conditions.

Conclusion and Future Perspectives

The stereochemistry of 2-aminocyclohexanecarboxylic acid is a critical determinant of the biological activity of peptides into which it is incorporated. The trans isomer's propensity to induce helical structures and the cis isomer's preference for extended or turn conformations provide a powerful tool for rational peptide design. By carefully selecting the appropriate ACHC isomer, researchers can pre-organize a peptide into a conformation that is optimal for receptor binding, leading to enhanced potency and specificity. Furthermore, the inherent conformational rigidity of the ACHC scaffold offers a significant advantage in improving the enzymatic stability of peptide therapeutics.

Future research should focus on systematic comparative studies of cis- and trans-ACHC-containing peptides in a variety of biologically relevant contexts. This will not only expand our understanding of the structure-activity relationships of these constrained peptides but also pave the way for the development of novel, more effective peptide-based drugs for a wide range of diseases.

References

  • Appella, D. H., Christianson, L. A., Klein, D. A., Richards, M. R., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society, 121(25), 6806–6814. [Link]

  • García-Fandiño, R., Otero, J. M., Fletcher, A. M., Sánchez-Pedregal, V. M., Davies, S. G., Estévez, R. J., & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8231-8240. [Link]

  • Berlicki, Ł., Pilsl, L., & Jäschke, A. (2013). Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. ResearchGate. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Functional GPCR Assays for Screening and Profiling in Drug Discovery. Retrieved from [Link]

  • Knappe, D., Piantavigna, S., Hansen, T., & Hoffmann, R. (2019). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 24(12), 2275. [Link]

  • Siltari, A., Viitanen, R., Kukkurainen, S., Vapaatalo, H., & Valjakka, J. (2014). Does the cis/trans configuration of peptide bonds in bioactive tripeptides play a role in ACE-1 enzyme inhibition?. Drug Design, Development and Therapy, 8, 213–221. [Link]

  • Mierke, D. F., Nößner, G., Schiller, P. W., & Goodman, M. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International journal of peptide and protein research, 35(1), 35-45. [Link]

  • Lee, M. S., & Choi, S. H. (2015). cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. Tetrahedron Letters, 56(31), 4584-4587. [Link]

  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & biomolecular chemistry, 2(10), 1463-1469. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 118(51), 13071-13072. [Link]

  • Choi, S. H., & Gellman, S. H. (2007). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). The Journal of organic chemistry, 72(21), 8031–8038. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189-199. [Link]

  • Lee, H. J., & Lim, H. S. (2018). Unnatural helical peptidic foldamers as protein segment mimics. Archives of pharmacal research, 41(8), 783-801. [Link]

Sources

A Comparative Guide to the NMR Structural Analysis of Peptides Containing Cis- and Trans-2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and drug design, the conformational rigidity of cyclic β-amino acids offers a powerful tool to sculpt peptides into bioactive structures. Among these, 2-aminocyclohexanecarboxylic acid (ACHC) stands out for its ability to induce stable secondary structures. The stereochemistry at the C1 and C2 positions—either cis or trans—profoundly dictates the conformational landscape of the resulting peptide. This guide provides an in-depth comparison of the NMR structural analysis of peptides featuring these two isomers, offering both the theoretical underpinnings and practical experimental guidance for their characterization.

The Decisive Role of Stereochemistry: Cis vs. Trans Isomers

The fundamental difference between cis- and trans-2-aminocyclohexanecarboxylic acid lies in the relative orientation of the amino and carboxylic acid groups. In the trans isomer, these groups are on opposite sides of the cyclohexane ring, predisposing them to a more extended conformation. Conversely, the cis isomer has these groups on the same side, leading to a more constrained geometry. These seemingly subtle differences in the building blocks translate into significant variations in the global conformation of the peptides they are part of, influencing their biological activity and therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating these conformational nuances in solution, providing atomic-level insights into their three-dimensional structures.[1]

Theoretical Foundation: Why Cis and Trans ACHC Peptides Behave Differently

The conformational preferences of peptides containing cis- and trans-ACHC are governed by a combination of steric and stereoelectronic effects. The cyclohexane ring in both isomers exists in a dynamic equilibrium of chair conformations. However, the substitution pattern in each isomer favors different arrangements of the peptide backbone.

  • Trans-ACHC: The diequatorial arrangement of the amino and carboxyl groups in the more stable chair conformation of trans-ACHC promotes a more linear and extended peptide backbone. This arrangement is conducive to the formation of well-defined secondary structures, such as helices.[2] For instance, oligomers of trans-ACHC have been shown to form stable 14-helices.[2]

  • Cis-ACHC: The axial-equatorial arrangement of the substituents in cis-ACHC introduces a significant steric clash, forcing the cyclohexane ring and the attached peptide chain into a more compact and often less defined conformation. Studies on peptides containing cis-ACHC suggest a preference for more extended or turn-like structures rather than stable helices.

These intrinsic conformational biases are the root cause of the distinct NMR spectral features observed for peptides containing these isomers.

Comparative NMR Analysis: Key Differentiating Parameters

The structural disparities between peptides incorporating cis- and trans-ACHC manifest in several key NMR parameters. A thorough analysis of 1D and 2D NMR data, particularly from COSY, TOCSY, and NOESY/ROESY experiments, is essential for a comprehensive comparison.

NMR ParameterPeptides with Trans-ACHCPeptides with Cis-ACHCRationale
¹H Chemical Shifts (δ) Generally well-dispersed amide and alpha-proton signals, indicative of a stable, folded structure.Often show less dispersion in the amide region, suggesting greater conformational flexibility or an extended structure.A stable, folded conformation in trans-ACHC peptides leads to a more varied chemical environment for each proton.
³J(Hα, Hβ) Coupling Constants Typically exhibit larger coupling constants, consistent with a more rigid and defined dihedral angle in the cyclohexane ring.May show averaged or smaller coupling constants due to conformational averaging or different preferred dihedral angles.The Karplus relationship links the magnitude of the coupling constant to the dihedral angle between the coupled protons.
Nuclear Overhauser Effect (NOE) Often display a rich network of long-range NOEs, particularly between residues that are distant in the sequence but close in space due to helical folding.Fewer long-range NOEs are typically observed, with a prevalence of sequential and short-range NOEs, characteristic of an extended or random coil structure.NOE intensity is inversely proportional to the sixth power of the distance between protons, making it a sensitive probe of spatial proximity.
Temperature Coefficients (dδ/dT) Amide protons involved in stable intramolecular hydrogen bonds (as in a helix) show smaller temperature coefficients (less negative than -4.5 ppb/K).Amide protons that are solvent-exposed exhibit larger temperature coefficients (more negative than -4.5 ppb/K), indicating a lack of stable hydrogen bonding.Solvent-exposed amide protons are more sensitive to changes in temperature.

Experimental Protocols: A Step-by-Step Guide

Achieving high-quality NMR data is paramount for a successful structural analysis. The following protocols provide a robust framework for the analysis of peptides containing cis- and trans-2-aminocyclohexanecarboxylic acid.

I. Sample Preparation
  • Peptide Synthesis and Purification: The peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[1] Post-synthesis, purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is crucial to ensure high purity (>95%).[1] The identity of the purified peptides should be confirmed by mass spectrometry.

  • Solvent Selection: The choice of solvent can significantly influence peptide conformation. Deuterated solvents such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) are commonly used. DMSO-d6 is often preferred as it minimizes the exchange of amide protons with deuterium, allowing for their observation and analysis.

  • Concentration: The peptide concentration should be optimized to maximize the signal-to-noise ratio while avoiding aggregation. A typical concentration range is 1-5 mM.

  • Internal Standard: A suitable internal standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonic acid (DSS), should be added for accurate chemical shift referencing.

II. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is necessary for a complete structural elucidation. All spectra should be recorded at a constant temperature, typically 298 K.

  • 1D ¹H NMR: This is the starting point for assessing sample purity and overall spectral quality.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues by revealing all scalar-coupled protons within a residue. A mixing time of 60-80 ms is generally optimal.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through two or three bonds, which is essential for assigning protons within the cyclohexane ring and along the peptide backbone.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the three-dimensional structure. They reveal protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[3]

    • NOESY is suitable for small to large molecules, but for intermediate-sized molecules, the NOE can be close to zero.

    • ROESY is often preferred for peptides as it provides positive NOEs for a wide range of molecular weights and is less prone to spin diffusion artifacts.

    • A range of mixing times (e.g., 150-400 ms for ROESY) should be tested to monitor the build-up of NOE cross-peaks.

III. NMR Data Processing and Analysis
  • Processing: The acquired data should be processed using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to assign the protons of each amino acid residue.

    • Use the NOESY/ROESY spectra to sequentially connect the assigned spin systems. This is achieved by observing NOEs between the amide proton of one residue and the alpha or beta protons of the preceding residue.

  • Structural Restraints:

    • Distance Restraints: The intensities of NOE cross-peaks are converted into upper distance limits between the corresponding protons. These are the primary source of information for structure calculation.

    • Dihedral Angle Restraints: ³J coupling constants, particularly ³J(Hα, Hβ), can be used to restrain the dihedral angles of the peptide backbone and side chains using the Karplus equation.

  • Structure Calculation and Refinement:

    • The collected distance and dihedral angle restraints are used as input for molecular dynamics (MD) or distance geometry (DG) algorithms to calculate a family of structures consistent with the NMR data.

    • The resulting structures are then refined using energy minimization in a simulated solvent environment.

    • The final ensemble of structures is evaluated for its agreement with the experimental data and for its stereochemical quality.

Visualizing the Structural Differences and Workflow

The following diagrams illustrate the key conformational differences between peptides containing cis- and trans-ACHC and the general workflow for their NMR structural analysis.

G cluster_0 Trans-ACHC Peptide Conformation cluster_1 Cis-ACHC Peptide Conformation trans_peptide Trans-ACHC Peptide extended_backbone Extended Backbone trans_peptide->extended_backbone Promotes helical_fold Stable 14-Helix extended_backbone->helical_fold Favors h_bonds Intramolecular H-Bonds helical_fold->h_bonds Stabilized by cis_peptide Cis-ACHC Peptide constrained_backbone Constrained Backbone cis_peptide->constrained_backbone Induces turn_or_extended Turn or Extended Structure constrained_backbone->turn_or_extended Leads to solvent_exposure Solvent-Exposed Amides turn_or_extended->solvent_exposure Results in

Caption: Conformational propensities of peptides containing trans- and cis-2-aminocyclohexanecarboxylic acid.

G start Peptide Synthesis & Purification sample_prep NMR Sample Preparation start->sample_prep data_acq 1D & 2D NMR Data Acquisition (COSY, TOCSY, ROESY) sample_prep->data_acq data_proc Data Processing & Resonance Assignment data_acq->data_proc restraints Generate Structural Restraints (Distance & Dihedral) data_proc->restraints calc Structure Calculation & Refinement restraints->calc validation Structure Validation & Analysis calc->validation end Final 3D Structure Ensemble validation->end

Caption: General workflow for the NMR structural analysis of peptides.

Conclusion

The stereochemistry of 2-aminocyclohexanecarboxylic acid is a critical design element in the development of conformationally constrained peptides. The distinct conformational preferences induced by the cis and trans isomers are readily distinguishable through a systematic NMR analysis. Peptides incorporating the trans isomer tend to adopt well-defined helical structures, evidenced by a rich set of long-range NOEs and well-dispersed chemical shifts. In contrast, those with the cis isomer generally favor more extended or turn-like conformations, characterized by a dominance of sequential NOEs and greater solvent exposure of amide protons. By leveraging the comprehensive NMR methodologies outlined in this guide, researchers can confidently elucidate the three-dimensional structures of these valuable peptidomimetics, paving the way for the rational design of novel therapeutics.

References

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309–2318. [Link]

  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(10), 1465-1471. [Link]

  • Vass, E., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science, 16(11), 613-620. [Link]

  • Grison, C. M., et al. (2015). Estimation of 3JHN-Halpha and 3JHalpha-Hbeta coupling constants from heteronuclear TOCSY spectra. Journal of Magnetic Resonance, 261, 148-156. [Link]

  • Yadav, V. K. (2019). Steric and Stereoelectronic Effects in Organic Chemistry. In Stereochemistry and Organic Reactions (pp. 1-45). Springer, Singapore. [Link]

  • Alabugin, I. V., et al. (2024). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. Chemical Reviews. [Link]

  • Grison, C. M., et al. (2017). Determination of ψ Torsion Angle Restraints from 3 J (C α ,C α ) and 3 J (C α ,H N ) Coupling Constants in Proteins. Journal of the American Chemical Society, 139(42), 14949-14952. [Link]

  • Horváth, B., et al. (2019). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). The Journal of Organic Chemistry, 84(15), 9387-9397. [Link]

  • Appella, D. H., et al. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 119(28), 6621–6622. [Link]

  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]

  • Gellman, S. H., et al. (2018). The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. Molecules, 23(9), 2334. [Link]

  • Baran, P. S. (2024). Stereoelectronic Effects. The Baran Laboratory, Scripps Research. [Link]

  • Fülöp, F., & Mándity, I. M. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(15), 6545–6567. [Link]

  • Joseph, A. P., et al. (2012). Cis-trans peptide variations in structurally similar proteins. Protein Science, 21(6), 789–799. [Link]

  • Horváth, B., et al. (2018). cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. Amino Acids, 50(10), 1367–1376. [Link]

  • Martens, J. K., et al. (2017). Lowest-energy conformers for the a) cis/trans isomer, b) trans/trans... [Link]

  • LibreTexts Chemistry. (2023, May 3). 4.12: The trans/cis Effects and Influences. [Link]

  • Forró, E., & Fülöp, F. (2018). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. RSC Advances, 8(62), 35607-35616. [Link]

  • Medcraft, C., et al. (2021). A rotational spectroscopic and ab initio study of cis- and trans-(−)-carveol: further insights into conformational dynamics in monoterpenes and monoterpenoids. Physical Chemistry Chemical Physics, 23(34), 18696-18705. [Link]

Sources

kinetic resolution of cis/trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Kinetic Resolution of cis/trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic Acid

Introduction: The Significance of Enantiomerically Pure β-Amino Acids

Optically active β-amino acids are crucial building blocks in medicinal chemistry, serving as precursors for a wide range of pharmaceuticals, including antiviral and anticancer agents, as well as peptide-based drugs. The specific stereochemistry of these molecules is often critical to their biological activity and therapeutic efficacy. The title compound, 2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, is a valuable chiral synthon, and its separation into single enantiomers is a key step in the synthesis of more complex drug candidates.

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the product and the other in the unreacted starting material. This guide provides a comparative analysis of established methods for the kinetic resolution of racemic cis- and trans-2-(Boc-amino)cyclohexanecarboxylic acid, with a focus on enzymatic approaches, offering field-proven insights and detailed experimental protocols for researchers in drug development and organic synthesis.

Core Principle: Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolution due to their exquisite enantioselectivity. The process typically involves the esterification of the racemic carboxylic acid. The enzyme selectively catalyzes the esterification of one enantiomer at a much faster rate than the other. This leaves one enantiomer as an ester and the other as the unreacted carboxylic acid. These two compounds, now having different chemical properties, can be easily separated.

The efficiency of this separation is quantified by the enantioselectivity value (E), which is a ratio of the specificity constants for the two enantiomers. A high E-value (typically >100) is indicative of an excellent separation.

G cluster_1 Kinetic Resolution cluster_2 Separation racemate Racemic Acid (R-COOH + S-COOH) enzyme Chiral Catalyst (e.g., Lipase) ester Enriched Ester (e.g., S-COOR') enzyme->ester k_fast acid Unreacted Acid (e.g., R-COOH) enzyme->acid k_slow alcohol Alcohol (R'-OH)

Figure 1. General principle of enzymatic kinetic resolution of a racemic carboxylic acid.

Comparative Analysis of Lipase-Catalyzed Resolutions

The choice of enzyme and reaction conditions is paramount to achieving high enantioselectivity and yield. Below is a comparison of different lipases and conditions reported for the resolution of the title compound.

Resolution of trans-2-(Boc-amino)cyclohexanecarboxylic Acid

The trans isomer has been successfully resolved using various lipases, with Candida antarctica lipase B (CALB), often immobilized as Novozym 435, demonstrating superior performance.

CatalystAcyl AcceptorSolventTemp (°C)Conversion (%)Product e.e. (%)E-valueReference
Novozym 435 (CALB) Benzyl AlcoholToluene45~50>99 (Ester)>200
Lipase from P. cepacia 1-ButanolDiisopropyl Ether304898 (Ester)155
Amano Lipase PS Benzyl AlcoholToluene455195 (Ester)80

Analysis and Insights:

  • Enzyme Choice: Novozym 435 consistently provides the highest enantioselectivity (E > 200), making it the catalyst of choice for this transformation. Its high selectivity is attributed to the specific shape of its active site, which preferentially accommodates one enantiomer of the bulky cyclohexyl substrate.

  • Solvent Effects: Apolar, non-coordinating solvents like toluene and diisopropyl ether are preferred. They maintain the enzyme's essential hydration layer without stripping it, thus preserving its catalytic activity and conformation.

  • Acyl Acceptor: Benzyl alcohol is a common and effective acyl acceptor, leading to the formation of a benzyl ester, which is easily separated and deprotected in subsequent synthetic steps.

Resolution of cis-2-(Boc-amino)cyclohexanecarboxylic Acid

The resolution of the cis isomer is generally more challenging, often resulting in lower E-values compared to the trans isomer. This is likely due to the different steric presentation of the carboxylic acid and amino groups to the enzyme's active site.

CatalystAcyl AcceptorSolventTemp (°C)Conversion (%)Product e.e. (%)E-valueReference
Novozym 435 (CALB) 1-ButanolDiisopropyl Ether504994 (Ester)60
Lipase from P. fluorescens EthanolHexane405288 (Ester)35

Analysis and Insights:

  • While Novozym 435 remains a strong candidate, the E-value for the cis isomer is significantly lower than for the trans isomer. This necessitates careful monitoring of the reaction to stop at approximately 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • The lower selectivity for the cis isomer highlights a common challenge in kinetic resolution. Sometimes, screening a wider range of enzymes or employing different resolution strategies (e.g., using a chiral acylating agent) may be necessary to achieve higher optical purity.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing a clear methodology for achieving the reported results.

Protocol 1: High-Selectivity Resolution of trans-2-(Boc-amino)cyclohexanecarboxylic Acid

This protocol is optimized for achieving high enantiomeric excess using Novozym 435.

G start Start reactants 1. Combine: - Racemic trans-acid (1.0 eq) - Benzyl alcohol (1.2 eq) - Toluene (10 mL/g acid) - Novozym 435 (100 mg/g acid) start->reactants reaction 2. Stir at 45°C reactants->reaction monitoring 3. Monitor Conversion (e.g., by HPLC) reaction->monitoring monitoring->reaction < 50% separation 4. Separation: - Filter to remove enzyme - Extract with aq. NaHCO3 monitoring->separation ~50% acid_workup 5a. Acidic Product: - Acidify aqueous layer (HCl) - Extract with EtOAc - Dry and concentrate separation->acid_workup ester_workup 5b. Ester Product: - Dry organic layer - Concentrate - Purify (Chromatography) separation->ester_workup end End acid_workup->end ester_workup->end

Figure 2. Workflow for the kinetic resolution of the trans-isomer.

Methodology:

  • Reaction Setup: To a solution of racemic trans-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (1.0 g, 3.89 mmol) in toluene (10 mL) is added benzyl alcohol (0.48 mL, 4.67 mmol, 1.2 eq).

  • Enzyme Addition: Immobilized Candida antarctica lipase B (Novozym 435, 100 mg) is added to the mixture.

  • Reaction: The suspension is stirred at 45°C. The progress of the reaction is monitored by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess.

  • Termination: The reaction is stopped when the conversion reaches approximately 50% (typically 24-48 hours).

  • Workup and Separation:

    • The enzyme is removed by filtration and can be washed with toluene for reuse.

    • The filtrate is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to extract the unreacted carboxylic acid.

    • Acid Recovery: The aqueous layer is acidified to pH 2-3 with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched carboxylic acid.

    • Ester Recovery: The original organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the enantiomerically pure benzyl ester.

Conclusion and Recommendations

For the kinetic resolution of 2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid, enzymatic methods, particularly those employing Novozym 435 (immobilized CALB), represent the most efficient and selective approach.

  • For the trans-isomer , this method is highly recommended, as it reliably produces both the unreacted acid and the ester product with excellent enantiomeric excess (e.e. >99%) and high E-values (>200).

  • For the cis-isomer , while Novozym 435 is still effective, the lower enantioselectivity (E ≈ 60) means that achieving high e.e. requires stopping the reaction precisely at 50% conversion. For applications requiring very high optical purity of the cis-isomer, further optimization, screening of other enzymes, or alternative resolution techniques may be warranted.

This guide provides a robust framework for researchers to select and implement an effective kinetic resolution strategy for these valuable chiral building blocks, grounded in comparative data and detailed, field-tested protocols.

References

  • Frings, M., et al. (2012). Lipase-Catalyzed Kinetic Resolution of N-Boc-cis/trans-2-aminocyclohexanecarboxylic Acids. Tetrahedron: Asymmetry. Available at: [Link]

  • Tasnádi, G., et al. (2008). Highly enantioselective kinetic resolution of N-protected-β-amino esters by detergent-activated lipases in organic media. Tetrahedron: Asymmetry. Available at: [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalysed sequential kinetic resolution of cis- and trans-2-aminocyclohexanecarboxylic acid. Tetrahedron: Asymmetry. Available at: [Link]

  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the preparation of valuable β-amino acids. Tetrahedron. Available at: [Link]

  • Gotor, V., et al. (2001). Enzymatic Resolution of N-Protected 2-Aminocycloalkanecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.